Guanosine, N-(2-methyl-1-oxopropyl)-, 2',3'-bis(2-methylpropanoate)
Description
Guanosine, N-(2-methyl-1-oxopropyl)-, 2',3'-bis(2-methylpropanoate) (CAS: 56489-75-9) is a chemically modified guanosine derivative. Its molecular formula is C₂₂H₃₁N₅O₈, with a molecular weight of 493.51 g/mol . The compound features two key modifications:
- 2',3'-bis(2-methylpropanoate): These ester groups protect the ribose hydroxyls, enhancing stability during chemical synthesis.
- N-(2-methyl-1-oxopropyl): This acyl group modifies the guanine base, likely improving solubility and resistance to enzymatic degradation.
Primarily used in oligonucleotide synthesis, this compound serves as a protected intermediate, enabling selective coupling in RNA/DNA sequence assembly .
Properties
CAS No. |
56489-75-9 |
|---|---|
Molecular Formula |
C22H31N5O8 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H31N5O8/c1-9(2)17(29)25-22-24-16-13(18(30)26-22)23-8-27(16)19-15(35-21(32)11(5)6)14(12(7-28)33-19)34-20(31)10(3)4/h8-12,14-15,19,28H,7H2,1-6H3,(H2,24,25,26,29,30)/t12-,14-,15-,19-/m1/s1 |
InChI Key |
JJRMTPVXETZPOA-QEPJRFBGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Guanosine Derivatives
Structural Modifications and Molecular Properties
The table below compares structural features and applications of the target compound with analogous guanosine derivatives:
*Estimated based on substituent contributions.
Key Observations:
Protecting Group Diversity: The 2',3'-bis(2-methylpropanoate) in the target compound provides moderate steric protection compared to 2'-O-TBDMS (tert-butyldimethylsilyl), which offers superior stability but requires harsher deprotection conditions . 5'-O-dimethoxytrityl is a common 5'-protecting group across derivatives, enabling efficient purification via hydrophobic interactions .
Functional Roles :
- The N-(2-methyl-1-oxopropyl) group, present in all listed compounds, enhances solubility in organic solvents and reduces base-pairing interference during synthesis .
- 2'-O-methyl and 2'-O-methoxyethyl groups (e.g., in and derivatives) improve nuclease resistance, making them valuable for therapeutic oligonucleotides .
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